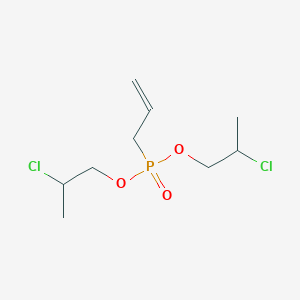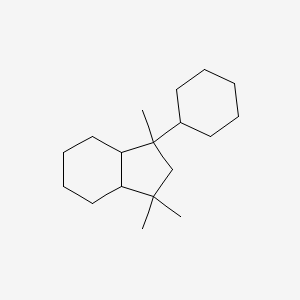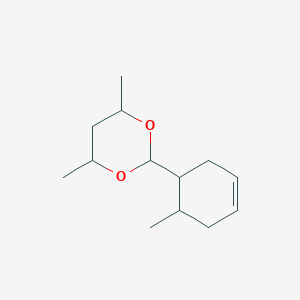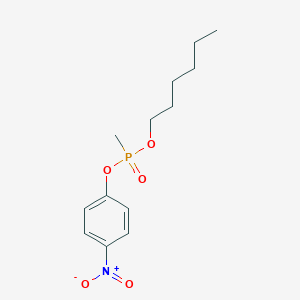
Hexyl 4-nitrophenyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-nitrophenyl methylphosphonate is an organophosphorus compound characterized by the presence of a hexyl group, a nitrophenyl group, and a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 4-nitrophenyl methylphosphonate can be synthesized through a multi-step process involving the reaction of hexanol with 4-nitrophenyl methylphosphonate. The reaction typically requires the use of a catalyst, such as palladium, and is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Hexyl 4-nitrophenyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of hexyl 4-nitrophenyl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in binding to the active sites of enzymes, while the methylphosphonate moiety contributes to the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Hexyl 4-nitrophenyl methylphosphonate can be compared with other similar compounds, such as:
- Ethyl 4-nitrophenyl methylphosphonate
- Butyl 4-nitrophenyl methylphosphonate
- Octyl 4-nitrophenyl methylphosphonate
Uniqueness
This compound is unique due to its specific combination of a hexyl group and a nitrophenyl methylphosphonate moiety. This combination imparts distinct chemical and biological properties, making it suitable for specialized applications .
Properties
CAS No. |
13014-47-6 |
|---|---|
Molecular Formula |
C13H20NO5P |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
1-[hexoxy(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H20NO5P/c1-3-4-5-6-11-18-20(2,17)19-13-9-7-12(8-10-13)14(15)16/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
OAUPLSSHOLTJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



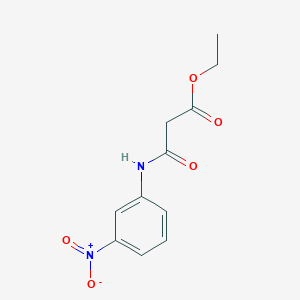
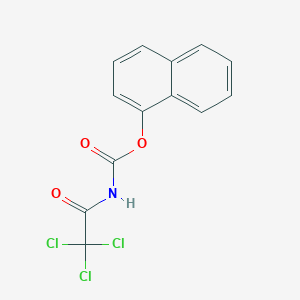
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)


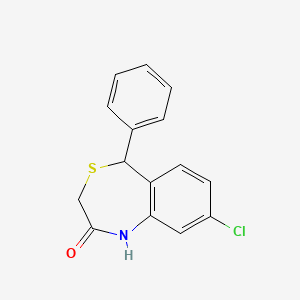
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
